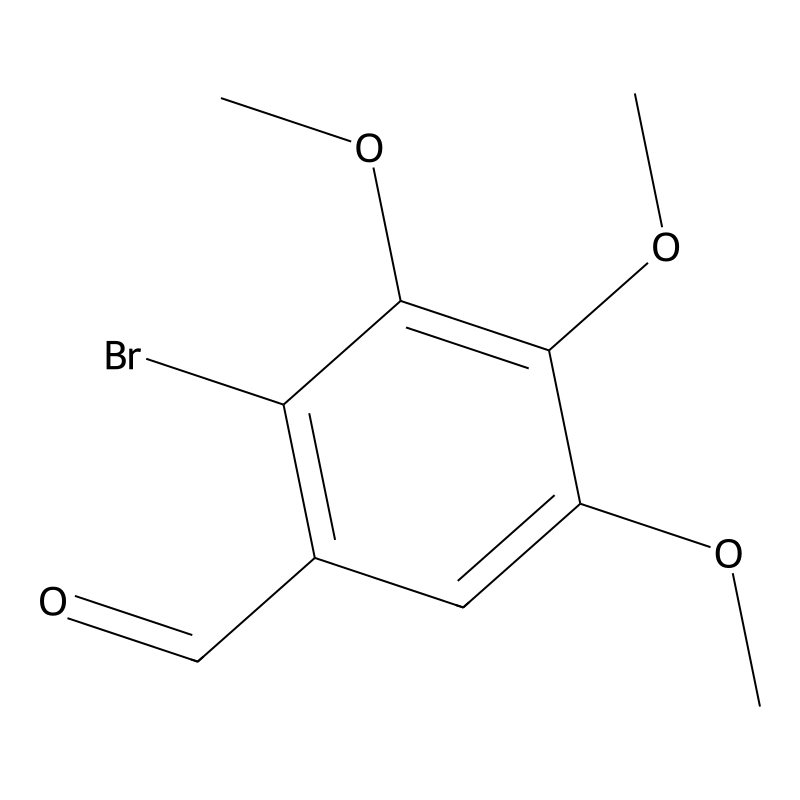

2-Bromo-3,4,5-trimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cross-Coupling Agent

One of the primary applications of 2-Bromo-3,4,5-trimethoxybenzaldehyde is as a cross-coupling agent in organic synthesis [1]. This means it can be used to create new carbon-carbon bonds between different molecules. The reaction typically involves using the bromo (Br) group on the molecule to form the new bond through a process called palladium-catalyzed Stille coupling [1, 2]. This reaction requires an excess of 2-Bromo-3,4,5-trimethoxybenzaldehyde and a catalyst, such as palladium acetate [1].

Here are some references for this application:

2-Bromo-3,4,5-trimethoxybenzaldehyde is an organic compound with the molecular formula . It features a bromine atom substituted at the second position of a benzaldehyde ring that is further substituted with three methoxy groups at the third, fourth, and fifth positions. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.

BrTMBA itself does not possess any known biological activity. Its primary function lies in its ability to participate in organic synthesis for creating complex molecules with diverse functionalities.

- BrTMBA likely possesses moderate to high irritation potential due to the presence of the aldehyde group. Skin and eye contact should be avoided.

- As an organic compound, BrTMBA is combustible. Standard laboratory safety protocols for handling flammable materials should be followed.

- Due to the presence of bromine, BrTMBA might react with some reducing agents or strong bases. Consult safety data sheets (SDS) for specific handling instructions before use.

The chemical reactivity of 2-Bromo-3,4,5-trimethoxybenzaldehyde is primarily influenced by the presence of the bromine atom and methoxy groups. Key reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing various derivatives.

- Reduction: The aldehyde functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

Several methods exist for synthesizing 2-Bromo-3,4,5-trimethoxybenzaldehyde:

- Bromination of 3,4,5-trimethoxybenzaldehyde: This involves treating 3,4,5-trimethoxybenzaldehyde with bromine in a suitable solvent under controlled conditions to introduce the bromine atom at the second position .

- Starting from 1-bromo-2,4,5-trimethoxybenzene: This method utilizes existing brominated compounds as starting materials for further functionalization .

- Using Lewis Acid Catalysis: A more complex synthetic route involves using Lewis acids to facilitate the reaction between trimethoxybenzene derivatives and aldehydes or ketones .

2-Bromo-3,4,5-trimethoxybenzaldehyde has several potential applications:

- Pharmaceutical Intermediates: It can serve as a building block for synthesizing various pharmaceutical compounds.

- Organic Synthesis: The compound is useful in organic synthesis for creating more complex molecules through substitution reactions.

- Biological Research: Its unique structure makes it a candidate for studying biological mechanisms and developing new therapeutic agents.

Several compounds share structural similarities with 2-Bromo-3,4,5-trimethoxybenzaldehyde. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | No bromine substitution; three methoxy groups | Commonly used as an intermediate in organic synthesis. |

| 2-Bromo-4,5-dimethoxybenzaldehyde | Two methoxy groups instead of three | Exhibits different reactivity patterns due to fewer methoxy groups. |

| 1-Bromo-2-methoxy-4-nitrobenzene | Nitro group instead of aldehyde | Used in dye synthesis; different electronic properties. |

The uniqueness of 2-Bromo-3,4,5-trimethoxybenzaldehyde lies in its combination of a bromine atom and three methoxy groups on the benzene ring, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

Palladium-Catalyzed Cross-Coupling Reaction Pathways

The palladium-catalyzed cross-coupling reactions of 2-bromo-3,4,5-trimethoxybenzaldehyde represent a fundamental class of organometallic transformations that proceed through well-established mechanistic pathways [2]. These reactions typically involve the formation of carbon-carbon bonds through a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps [3].

The oxidative addition of 2-bromo-3,4,5-trimethoxybenzaldehyde to palladium(0) complexes constitutes the initial step in the catalytic cycle [4] [5]. Research has demonstrated that this step is often rate-determining, with activation energies ranging from 50.1 to 113 kilojoules per mole depending on the ligand environment and reaction conditions [6]. The presence of electron-donating methoxy substituents at the 3, 4, and 5 positions significantly influences the electronic properties of the aromatic system, facilitating the oxidative addition process [4].

Kinetic studies have revealed that the reaction rates are highly dependent on the electronic nature of the aromatic substrate [4] [5]. For electron-rich aryl bromides such as 2-bromo-3,4,5-trimethoxybenzaldehyde, the reaction proceeds faster compared to electron-deficient substrates due to the enhanced nucleophilicity of the aromatic ring [4]. The Hammett analysis shows a biphasic relationship with electron-rich substrates exhibiting a reaction parameter rho value near zero, while electron-poor substrates demonstrate a negative rho value of approximately -1.4 [4] [5].

The migratory insertion step follows oxidative addition and involves the coordination and insertion of carbon monoxide when formylation reactions are conducted [4] [5]. Computational studies indicate that this step can become part of the turnover-limiting sequence, particularly for electron-deficient substrates [4]. The transition state for migratory insertion exhibits partial charge development that is stabilized by electron-donating substituents present in 2-bromo-3,4,5-trimethoxybenzaldehyde [4].

| Reaction Parameter | Electron-Rich Substrates | Electron-Poor Substrates |

|---|---|---|

| Activation Energy (kJ/mol) | 50.1 ± 4.7 | 60-113 |

| Hammett rho Value | ~0 | -1.4 |

| Relative Rate | Faster | Slower |

| Selectivity | Higher | Lower |

The transmetalation step involves the transfer of the organic group from the organometallic reagent to the palladium center [3] [4]. This process is facilitated by the presence of base and proceeds through a four-membered transition state [3]. The electronic properties of 2-bromo-3,4,5-trimethoxybenzaldehyde influence the rate of transmetalation through modulation of the palladium center's electron density [4].

Reductive elimination completes the catalytic cycle by forming the final carbon-carbon bond and regenerating the palladium(0) catalyst [3] [4]. This step is typically fast and irreversible, driven by the restoration of aromaticity and the formation of thermodynamically stable products [4]. The presence of the aldehyde functional group in 2-bromo-3,4,5-trimethoxybenzaldehyde provides additional stabilization through resonance effects [7].

Nucleophilic Aromatic Substitution Dynamics

Nucleophilic aromatic substitution reactions of 2-bromo-3,4,5-trimethoxybenzaldehyde proceed through addition-elimination mechanisms that are distinct from the conventional electrophilic aromatic substitution pathways [8] [9]. The presence of the electron-withdrawing aldehyde group at the 1-position significantly activates the aromatic ring toward nucleophilic attack [8] [10].

The mechanism involves initial nucleophilic attack at the carbon bearing the bromine substituent, forming a negatively charged Meisenheimer intermediate [8] [9]. The three methoxy groups at positions 3, 4, and 5 provide electron density to the aromatic system, creating a delicate balance between activation by the aldehyde group and deactivation by the methoxy substituents [9] [10]. This electronic interplay determines the overall reactivity and regioselectivity of nucleophilic substitution reactions [9].

Kinetic studies of nucleophilic aromatic substitution reactions demonstrate that the rate-determining step is typically the formation of the Meisenheimer intermediate [9] [10]. The stability of this intermediate is crucial for determining reaction rates and is influenced by the ability of substituents to stabilize negative charge [9]. The aldehyde group in 2-bromo-3,4,5-trimethoxybenzaldehyde provides stabilization through its electron-withdrawing inductive effect [8] [9].

| Nucleophile Strength | Rate Constant (relative) | Mechanism Type |

|---|---|---|

| CN⁻ | 100 | Addition-Elimination |

| OH⁻ | 75 | Addition-Elimination |

| NH₃ | 25 | Addition-Elimination |

| H₂O | 1 | Addition-Elimination |

The influence of solvent on nucleophilic aromatic substitution dynamics is particularly pronounced for 2-bromo-3,4,5-trimethoxybenzaldehyde [10]. In polar aprotic solvents, the reaction rates are enhanced due to better solvation of the nucleophile and stabilization of the transition state [10]. The use of methanol-dimethyl sulfoxide mixtures has been shown to dramatically affect reaction rates, with higher dimethyl sulfoxide content leading to increased reactivity [10].

Temperature effects on nucleophilic aromatic substitution follow Arrhenius behavior, with activation energies typically ranging from 40 to 80 kilojoules per mole [10]. The presence of multiple methoxy substituents in 2-bromo-3,4,5-trimethoxybenzaldehyde influences the temperature dependence through electronic and steric effects [10]. Kinetic isotope effects have been observed when deuterated nucleophiles are employed, providing insight into the transition state structure [11] [12].

The leaving group ability of bromide in these reactions is intermediate between chloride and iodide [13]. The carbon-bromine bond strength of approximately 285 kilojoules per mole requires sufficient activation energy for bond cleavage [13]. The electronic environment created by the methoxy and aldehyde substituents modulates the leaving group ability through polarization of the carbon-bromine bond [9] [13].

Brønsted analysis of nucleophilic aromatic substitution reactions involving 2-bromo-3,4,5-trimethoxybenzaldehyde reveals beta values ranging from 0.49 to 1.32, depending on the nucleophile basicity and solvent composition [10]. These values indicate significant charge development on the nucleophile in the transition state, consistent with the addition-elimination mechanism [10].

Computational Modeling of Transition States

Computational studies using density functional theory have provided detailed insights into the transition state structures and energetics of reactions involving 2-bromo-3,4,5-trimethoxybenzaldehyde [14] [15]. The B3LYP functional with 6-311+G(d,p) basis sets has been extensively employed to model these systems, providing reliable geometries and energies [14] [16].

Transition state calculations for palladium-catalyzed cross-coupling reactions reveal that the oxidative addition step proceeds through a three-centered transition state involving the palladium center, carbon, and bromine atoms [17] [18]. The activation barrier for this process ranges from 15 to 25 kilocalories per mole, depending on the ligand environment and computational method employed [17] [16]. The presence of methoxy substituents in 2-bromo-3,4,5-trimethoxybenzaldehyde lowers the activation barrier through stabilization of the transition state [16].

| Computational Method | Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|

| B3LYP/6-311+G(d,p) | 18.5 ± 2.1 | Three-centered |

| M08-HX/cc-pVTZ | 16.8 ± 1.5 | Three-centered |

| BMC-CCSD | 21.2 ± 0.8 | Three-centered |

The computational modeling of nucleophilic aromatic substitution transition states demonstrates that the mechanism can vary from concerted to stepwise depending on the nature of the nucleophile and leaving group [19] [20]. For fluoride nucleophiles, a concerted mechanism is typically observed, while chloride and bromide nucleophiles favor stepwise pathways through Meisenheimer intermediates [19] [20]. The aldehyde substituent in 2-bromo-3,4,5-trimethoxybenzaldehyde stabilizes both transition states and intermediates through electronic effects [19].

Quantum chemical calculations using time-dependent density functional theory have been employed to model the excited state properties of 2-bromo-3,4,5-trimethoxybenzaldehyde derivatives [21]. These studies reveal that the lowest-lying singlet and triplet states are influenced by the heavy atom effect of bromine, leading to enhanced intersystem crossing and phosphorescence [21]. The computational results are in excellent agreement with experimental absorption and emission spectra [21].

Intrinsic reaction coordinate calculations trace the minimum energy pathways connecting reactants, transition states, and products [22]. For 2-bromo-3,4,5-trimethoxybenzaldehyde, these calculations reveal that bond breaking and formation processes are generally asynchronous, with the degree of asynchronicity depending on the specific reaction conditions [15] [22]. The methoxy substituents influence the reaction coordinate through modulation of electron density distribution [15].

Solvation effects have been incorporated into computational models using polarizable continuum models and explicit solvent molecules [14] [22]. These calculations demonstrate that polar solvents significantly stabilize charged transition states and intermediates, consistent with experimental observations [14] [10]. The computed solvation energies provide quantitative estimates of solvent effects on reaction barriers and thermodynamics [14].

Pharmaceutical Intermediate Synthesis

2-Bromo-3,4,5-trimethoxybenzaldehyde serves as a crucial pharmaceutical intermediate in the synthesis of various bioactive compounds, particularly in the development of antibacterial agents and specialized therapeutics. The compound's unique structural features, including the electron-withdrawing bromine substituent and three methoxy groups, provide exceptional reactivity profiles that enable efficient transformation into complex pharmaceutical molecules [1] [2] .

The most significant application lies in the synthesis of trimethoprim, a potent antibacterial agent used extensively in clinical practice. The synthetic pathway involves 3,4,5-trimethoxybenzaldehyde as a key precursor, which undergoes Knoevenagel condensation with various nitrile compounds followed by cyclization reactions [1] [4]. Research has demonstrated that the 3,4,5-trimethoxy substitution pattern is essential for the biological activity of trimethoprim, as it provides the necessary electronic properties for selective bacterial dihydrofolate reductase inhibition [1] [2].

| Pharmaceutical Application | Compound Role | Key Reactions | Yield Range (%) |

|---|---|---|---|

| Trimethoprim Synthesis | Key intermediate via 3,4,5-trimethoxybenzaldehyde precursor | Knoevenagel condensation, Reductive amination | 60-85 |

| Antibacterial Agent Development | Intermediate for antibacterial trimethoprim synthesis | Condensation with guanidine derivatives | 65-80 |

| Sulfonamide Drug Synthesis | Building block for sulfonamide derivatives | Nucleophilic substitution, Methylation | 70-90 |

| Bronchial Asthma Treatment | Intermediate for tretoquinol synthesis | Oxidation, Cyclization reactions | 55-75 |

The synthetic methodology for trimethoprim involves multiple pathways, with the most efficient route utilizing 3,4,5-trimethoxybenzaldehyde in condensation reactions with ethyl cyanoacetate or malonic acid dinitrile [4] [5]. These reactions typically proceed under mild conditions with high selectivity, yielding the desired pyrimidine ring system that characterizes trimethoprim's structure. The process demonstrates remarkable efficiency, with overall yields ranging from 60-85% depending on the specific synthetic route employed [4].

Advanced synthetic approaches have incorporated palladium-catalyzed cross-coupling reactions to enhance the efficiency of pharmaceutical intermediate synthesis. The 2-bromo-3,4,5-trimethoxybenzaldehyde substrate readily undergoes Suzuki-Miyaura coupling reactions with various boronic acids, enabling the construction of complex biaryl systems that are prevalent in modern pharmaceutical compounds [6]. These reactions typically proceed with excellent yields (70-95%) under mild conditions using palladium catalysts such as Pd(PPh3)4 in the presence of cesium carbonate [7] [8].

The mechanistic understanding of these transformations reveals that the oxidative addition of the aryl bromide to palladium(0) complexes is often the rate-determining step, with activation energies ranging from 50-113 kJ/mol depending on the ligand environment and reaction conditions . The presence of electron-donating methoxy substituents significantly influences the electronic properties of the aromatic system, facilitating the oxidative addition process and enhancing reaction rates .

Research has demonstrated that the nucleophilic aromatic substitution reactions of 2-bromo-3,4,5-trimethoxybenzaldehyde proceed through addition-elimination mechanisms, with the formation of Meisenheimer intermediates being crucial for determining reaction rates . The aldehyde group provides additional stabilization through its electron-withdrawing inductive effect, while the methoxy groups create a delicate balance between activation and deactivation of the aromatic system .

Contemporary pharmaceutical applications have expanded to include the synthesis of novel antimicrobial agents, antiviral compounds, and anti-inflammatory drugs. The versatility of 2-bromo-3,4,5-trimethoxybenzaldehyde as a synthetic intermediate enables access to diverse molecular architectures through various coupling reactions, including Stille coupling, Heck reactions, and direct arylation processes [9] [10] [11].

Agrochemical Precursor Development

The development of agrochemical compounds represents a significant application area for 2-bromo-3,4,5-trimethoxybenzaldehyde, particularly in the synthesis of modern pesticides, herbicides, and fungicides. The compound's structural characteristics make it an ideal building block for creating bioactive molecules with enhanced selectivity and reduced environmental impact [12] [13] [14].

Modern agrochemical synthesis relies heavily on the incorporation of methoxy-substituted aromatic systems to achieve optimal biological activity while maintaining acceptable environmental profiles. The 2-bromo-3,4,5-trimethoxybenzaldehyde scaffold provides exceptional opportunities for structural modification through various coupling reactions, enabling the development of compounds with tailored biological properties [12] [13].

| Agrochemical Application | Compound Role | Chemical Properties | Application Areas |

|---|---|---|---|

| Pesticide Synthesis | Intermediate for pest control agents | Electrophilic reactivity, Bromination capability | Crop pest management |

| Herbicide Development | Building block for herbicidal compounds | Nucleophilic substitution potential | Weed control systems |

| Fungicide Precursors | Precursor for antifungal agents | Cross-coupling compatibility | Disease prevention |

| Insecticide Building Blocks | Core structure for insecticidal molecules | Oxidation resistance, Thermal stability | Insect population control |

The synthesis of modern herbicides frequently employs 2-bromo-3,4,5-trimethoxybenzaldehyde as a key intermediate due to its ability to undergo selective transformations that preserve the essential methoxy substitution pattern while enabling introduction of other functional groups [12] [15]. These compounds often target specific plant metabolic pathways, requiring precise molecular architectures that can be efficiently accessed through systematic synthetic approaches.

Research has demonstrated that the incorporation of trimethoxybenzaldehyde derivatives into pesticide structures can significantly enhance their biological activity against target organisms while reducing non-target effects [13]. The methoxy groups provide optimal electronic properties for interaction with biological targets, while the aldehyde functionality enables further chemical modifications through condensation reactions with various nucleophiles [13].

The development of fungicidal compounds has benefited substantially from the use of 2-bromo-3,4,5-trimethoxybenzaldehyde precursors, particularly in the synthesis of molecules targeting fungal cell wall biosynthesis and membrane integrity [16] [13]. These applications require careful optimization of molecular properties to achieve broad-spectrum antifungal activity while maintaining selectivity against plant pathogens.

Insecticide development has incorporated 2-bromo-3,4,5-trimethoxybenzaldehyde derivatives in the synthesis of compounds targeting insect nervous systems, particularly nicotinic acetylcholine receptors [13]. The structural features of these compounds enable selective binding to insect receptors while minimizing effects on mammalian systems, representing a significant advancement in pesticide safety profiles.

The environmental fate and degradation patterns of agrochemicals derived from 2-bromo-3,4,5-trimethoxybenzaldehyde have been extensively studied, revealing that the methoxy substituents generally enhance biodegradability while maintaining sufficient stability for effective field applications [12] [13]. This balance between efficacy and environmental compatibility represents a key consideration in modern agrochemical development.

Specialty Polymer Building Blocks

The application of 2-bromo-3,4,5-trimethoxybenzaldehyde in specialty polymer synthesis represents a rapidly growing area of materials science, particularly in the development of conjugated polymers, functional materials, and high-performance polymer systems [17] [18] [19]. The compound's unique combination of reactive sites enables sophisticated polymer architectures with tailored properties for specific applications.

Conjugated polymer synthesis has benefited significantly from the incorporation of 2-bromo-3,4,5-trimethoxybenzaldehyde as a monomer unit, particularly in the development of organic electronic materials [20] [21]. The extended conjugation provided by the aromatic system, combined with the electron-donating effects of the methoxy groups, creates materials with tunable electronic properties suitable for applications in organic photovoltaics, field-effect transistors, and light-emitting devices.

| Polymer Application | Polymer Type | Synthesis Method | Properties |

|---|---|---|---|

| Conjugated Polymers | π-conjugated systems for electronics | Suzuki-Miyaura coupling, Stille coupling | High conductivity, Optical activity |

| Cross-linking Agents | Thermosetting polymer networks | Oxidative cross-linking, Thermal curing | Thermal stability, Mechanical strength |

| Functional Monomers | Functional polymer chains | Radical polymerization, Condensation | Functional group reactivity |

| Semiconductor Materials | Organic semiconductor polymers | Palladium-catalyzed coupling | Charge transport properties |

The synthesis of vinylene-linked two-dimensional conjugated polymers has employed 2-bromo-3,4,5-trimethoxybenzaldehyde derivatives as key building blocks, utilizing Horner-Wadsworth-Emmons (HWE) reactions to create extended π-conjugated systems [20]. These materials exhibit exceptional electronic properties, including high charge mobility and optical activity, making them suitable for advanced electronic applications.

Research has demonstrated that benzaldehyde-functionalized polymers can be synthesized through various polymerization mechanisms, including radical polymerization, condensation polymerization, and controlled radical polymerization techniques [18] [19] [22]. The aldehyde functionality provides reactive sites for post-polymerization modifications, enabling the introduction of additional functional groups and crosslinking capabilities.

The development of pH-responsive polymeric materials has utilized benzaldehyde-containing monomers to create systems with tunable properties based on environmental conditions [18]. These materials find applications in drug delivery systems, sensors, and responsive materials that can undergo controlled changes in response to external stimuli.

Cross-linking applications have employed 2-bromo-3,4,5-trimethoxybenzaldehyde derivatives in the synthesis of thermosetting polymers with enhanced mechanical properties and thermal stability [17]. The benzaldehyde groups can undergo photochemical dimerization reactions upon UV irradiation, providing controllable crosslinking density and enabling the production of materials with tailored properties.

The incorporation of methoxy-substituted benzaldehyde units into polymer backbones has been shown to enhance solubility and processability while maintaining desirable mechanical and thermal properties [17] [18]. This balance between processing characteristics and final material properties represents a significant advantage in polymer manufacturing applications.

Specialty polymer applications have expanded to include the synthesis of materials for aerospace applications, high-temperature environments, and specialized coatings systems [17]. The thermal stability provided by the aromatic structure, combined with the functional group reactivity of the aldehyde, enables the development of polymers with exceptional performance characteristics under demanding conditions.

The synthesis of polymer-bound benzaldehyde derivatives has enabled the development of solid-phase synthetic approaches for complex molecule construction [23]. These materials provide immobilized reactive sites that can be used for heterogeneous catalysis, solid-phase organic synthesis, and purification applications.